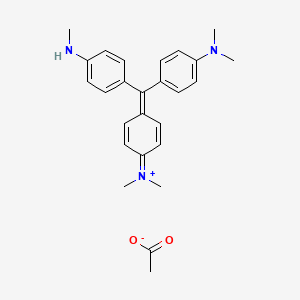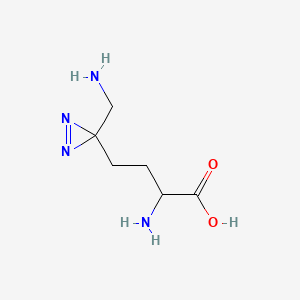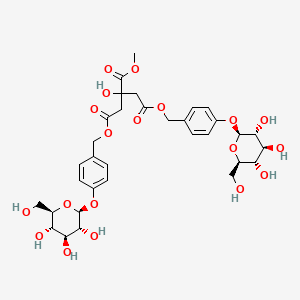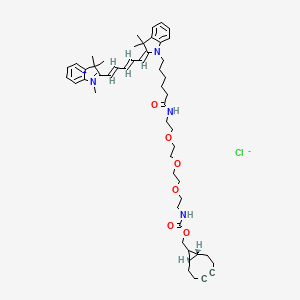
Aurein 2.2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aurein 2.2 is a cationic antimicrobial peptide derived from the skin secretions of the Australian Southern Bell Frog, Litoria aurea. This peptide is part of the aurein family, known for their broad-spectrum antimicrobial activities.
准备方法
Synthetic Routes and Reaction Conditions
Aurein 2.2 can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically begins with the coupling of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. The peptide is then cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
While industrial-scale production of this compound is not yet common, advances in biotechnology and peptide synthesis techniques could facilitate large-scale production. Recombinant DNA technology, where the gene encoding this compound is inserted into a suitable expression system (e.g., bacteria or yeast), could be a viable method for industrial production .
化学反应分析
Types of Reactions
Aurein 2.2 primarily undergoes interactions with lipid membranes rather than traditional chemical reactions like oxidation or reduction. Its activity is largely based on its ability to insert into and disrupt bacterial membranes .
Common Reagents and Conditions
The peptide’s interactions with lipid bilayers are often studied using model membranes composed of phosphatidylcholine and phosphatidylglycerol. These studies typically involve conditions that mimic the physiological environment, such as neutral pH and ionic strength .
Major Products Formed
The primary outcome of this compound’s interaction with bacterial membranes is the formation of pores or disruptions in the membrane, leading to cell lysis and death .
科学研究应用
Aurein 2.2 has a wide range of applications in scientific research:
Chemistry: Used as a model peptide to study membrane interactions and peptide-lipid interactions.
Biology: Investigated for its role in innate immunity and its potential as a natural antibiotic.
Medicine: Explored for its therapeutic potential in treating bacterial infections, particularly those caused by antibiotic-resistant strains.
作用机制
Aurein 2.2 exerts its antimicrobial effects by interacting with and disrupting bacterial cell membranes. The peptide adopts an alpha-helical structure upon binding to the membrane, allowing it to insert into the lipid bilayer. This insertion disrupts the membrane’s integrity, leading to leakage of cellular contents and ultimately cell death. The primary molecular targets are the lipid components of the bacterial membrane .
相似化合物的比较
Aurein 2.2 is part of a larger family of antimicrobial peptides, including aurein 2.3, which differs by a single amino acid. Other similar peptides include aurein 1.2, 3.2, and 3.3. Compared to these peptides, this compound is noted for its potent activity against a broad range of bacteria and its ability to disrupt bacterial membranes more efficiently .
属性
分子式 |
C76H131N19O19 |
|---|---|
分子量 |
1615.0 g/mol |
IUPAC 名称 |
(3S)-3-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C76H131N19O19/c1-16-45(14)63(95-71(109)54(34-59(100)101)91-70(108)53(33-47-24-18-17-19-25-47)90-69(107)52(32-41(6)7)84-56(97)35-79)76(114)94-61(43(10)11)74(112)87-48(26-20-22-28-77)67(105)86-49(27-21-23-29-78)68(106)92-62(44(12)13)75(113)93-60(42(8)9)73(111)82-36-57(98)83-46(15)65(103)89-51(31-40(4)5)66(104)81-37-58(99)85-55(38-96)72(110)88-50(64(80)102)30-39(2)3/h17-19,24-25,39-46,48-55,60-63,96H,16,20-23,26-38,77-79H2,1-15H3,(H2,80,102)(H,81,104)(H,82,111)(H,83,98)(H,84,97)(H,85,99)(H,86,105)(H,87,112)(H,88,110)(H,89,103)(H,90,107)(H,91,108)(H,92,106)(H,93,113)(H,94,114)(H,95,109)(H,100,101)/t45-,46-,48-,49-,50-,51-,52-,53-,54-,55-,60-,61-,62-,63-/m0/s1 |
InChI 键 |
RHKXKZPHWWEIOV-UJOXCNDQSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)NC(=O)CN |
规范 SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(C)C)NC(=O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![dithiolan-4-yl N-[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]carbamate](/img/structure/B12376612.png)

![tripotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]phenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate](/img/structure/B12376619.png)
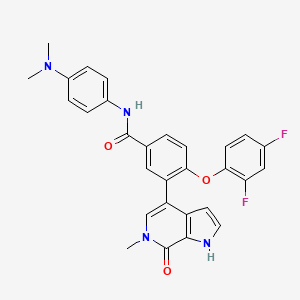
![3-[(3S,5R,8R,9S,10R,13R,14S,17R)-14-hydroxy-3-[(2R,3S,4S,5S,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12376643.png)
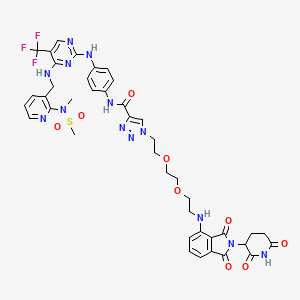
![3-benzyl-5-chloro-N-[4-(hydroxymethyl)phenyl]-1H-indole-2-carboxamide](/img/structure/B12376656.png)
![(1R,4Z,9S)-8-(dideuterio(113C)methylidene)-4,11,11-trimethylbicyclo[7.2.0]undec-4-ene](/img/structure/B12376657.png)

